D,L-Homotryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for D,l Homotryptophan and Its Derivatives
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure homotryptophan derivatives, which is often a prerequisite for biological applications. These approaches employ chiral auxiliaries, catalysts, or enzymes to control the stereochemical outcome of the reaction.
A powerful and concise method for the asymmetric synthesis of optically active tryptophan analogues, including homotryptophan, involves a palladium-catalyzed heteroannulation reaction. acs.orgnih.gov This strategy typically features the coupling of a substituted o-iodoaniline with a chiral internal alkyne. researchgate.net
A key component of this approach is the preparation of the required internal alkyne with high diastereomeric excess. acs.orgnih.gov This is often achieved through the alkylation of a chiral auxiliary, such as the Schöllkopf chiral auxiliary derived from valine. acs.orgresearchgate.net The choice of the valine enantiomer dictates the final stereochemistry of the amino acid; D-valine is used to prepare L-tryptophan derivatives, while L-valine yields the D-isomers. acs.orgnih.gov This methodology has been successfully applied to the large-scale synthesis of compounds like optically pure 6-methoxy-D-tryptophan, demonstrating its utility for accessing key intermediates for more complex molecules like ring-A oxygenated indole (B1671886) alkaloids. acs.orgnih.govresearchgate.net
The general palladium-mediated heteroannulation process is outlined below:
Oxidative Addition: A Pd(0) catalyst reacts with the o-iodoaniline to form an arylpalladium(II) intermediate.
Alkyne Insertion: The chiral internal alkyne coordinates to the palladium center and undergoes regioselective syn-insertion into the arylpalladium bond.
Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) displaces the palladium, forming a six-membered palladacycle.
Reductive Elimination: The final step involves reductive elimination to form the 2,3-disubstituted indole ring and regenerate the Pd(0) catalyst. ub.edu
This reaction provides excellent regioselectivity and yields, making it a preferred method for synthesizing a wide array of heterocyclic compounds. ub.eduresearchgate.net
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.govrsc.org For the preparation of enantiopure amino acids like homotryptophan derivatives, enzymes such as lipases are often employed for kinetic resolution. researchgate.net
One prominent chemoenzymatic strategy is the lipase-mediated dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones, which are precursors to N-acyl amino acids. researchgate.net In this process, a lipase (B570770) selectively catalyzes the alcoholysis of one enantiomer of the oxazolone (B7731731) intermediate, while the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The resulting N-acyl amino ester can then be hydrolyzed chemically or enzymatically to yield the desired enantiopure amino acid. researchgate.net
While direct enzymatic synthesis of D,L-homotryptophan is less commonly detailed, enzymes like tryptophan synthase have been used to create other halogenated tryptophan derivatives from serine and commercially available haloindoles. researchgate.netresearchgate.net Furthermore, enzymes such as benzoate-coenzyme A ligase (BadA) are used to activate carboxylic acids for subsequent transformations, a principle that can be integrated into multi-step chemoenzymatic pathways. nih.gov
| Enzyme Type | Application in Amino Acid Synthesis | Example Reaction |
| Lipase | Dynamic Kinetic Resolution (DKR) | Selective alcoholysis of an oxazolone precursor. researchgate.net |
| Tryptophan Synthase | Indole condensation | Reaction of a haloindole with serine. researchgate.netresearchgate.net |
| Reductase | Asymmetric reduction | Regio- and stereoselective reduction of naphthols. rsc.org |
The Larock indole synthesis, also known as Larock heteroannulation, is a highly versatile one-pot, palladium-catalyzed reaction between an o-haloaniline (typically iodo- or bromo-substituted) and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govub.edupcbiochemres.com This method has been successfully extended to the synthesis of unnatural tryptophans, including homotryptophan derivatives. ub.edu
The reaction mechanism is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by regioselective insertion of the alkyne. ub.edu A key feature is the high regioselectivity, which typically places the bulkier substituent of the alkyne at the 2-position of the resulting indole ring. ub.edu The versatility of the Larock synthesis allows for a wide range of functional groups on both the aniline and alkyne partners, making it a powerful tool for creating diverse tryptophan analogues. nih.govresearchgate.net
Recent advancements have focused on developing milder reaction conditions to improve functional group tolerance, which is particularly important when dealing with complex, peptide-containing substrates. nih.gov For example, using a Pd(0)/P(tBu)₃ catalyst system enables the efficient coupling of less reactive o-bromoanilines at lower temperatures (e.g., 60 °C), mitigating side reactions. nih.gov This methodology has proven effective in the synthesis of enantiopure 2- and 3-indolylglycine derivatives and their oxygen analogues. ub.edu
Alpha-amino aldehydes are valuable and versatile chiral building blocks in organic synthesis. jst.go.jp They can be prepared from the corresponding N-protected α-amino acids by reduction of an activated carboxyl group, such as an ester or a Weinreb amide. jst.go.jpacs.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of N-benzyloxycarbonyl (Cbz)-amino acid esters to the corresponding aldehydes. jst.go.jp
A significant challenge in working with α-amino aldehydes is their configurational instability; they are prone to racemization, especially during purification steps like silica (B1680970) gel chromatography. jst.go.jpacs.org This racemization occurs via a keto-enol tautomerism mechanism. jst.go.jp
Despite this challenge, these intermediates are key in the synthesis of amino acid derivatives. For instance, the synthesis of the internal alkyne needed for the palladium-catalyzed heteroannulation (as described in 2.1.1) can start from L-glutamic acid, which is converted into a key aldehyde intermediate. researchgate.net These aldehydes can also undergo various C-C bond-forming reactions, such as the Pictet-Spengler reaction, to construct complex heterocyclic systems. researchgate.net The Pictet-Spengler reaction between tryptophan and a chiral α-amino aldehyde, for example, can proceed with high diastereoselectivity to form 1,3-disubstituted tetrahydro-β-carbolines. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Strategies
Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, are fundamental for C-C bond formation in modern organic synthesis. These methods provide powerful tools for the derivatization of amino acids and the preparation of constitutional isomers.
The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide or triflate catalyzed by a palladium or nickel complex, is a highly effective method for preparing regioisomers of homotryptophan. nih.govnih.govwikipedia.org This strategy offers a simple, two-step synthesis for accessing non-canonical constitutional surrogates of tryptophan that are ready for use in peptide synthesis. nih.govnih.gov
The synthesis of homotryptophan regioisomers via this method has been demonstrated effectively. researchgate.netresearchgate.net The process involves the Pd-catalyzed Negishi coupling between different bromoindoles and a protected iodo-amino acid side chain precursor. nih.gov Indole derivatives can be challenging substrates for cross-coupling due to their electron-rich nature, necessitating careful screening of catalysts and solvents. nih.gov
| Parameter | Details for Homotryptophan Regioisomer Synthesis | Reference |
| Reaction Type | Negishi Cross-Coupling | nih.govnih.gov |
| Catalyst | Palladium (Pd) complex | nih.govresearchgate.net |
| Substrate 1 | Bromoindole (various isomers) | nih.gov |
| Substrate 2 | Organozinc reagent derived from a protected iodo-amino acid | researchgate.netnih.gov |
| Key Advantage | Provides a simple, two-step synthesis to (homo)tryptophan regioisomers. | nih.govnih.gov |
| Challenge | Electron-rich indole substrates can be difficult to couple. | nih.gov |
This approach enables the late-stage functionalization of the indole core, providing access to a variety of alkylated tryptophans and their valuable regioisomers, including those of homotryptophan. researchgate.netnih.gov
Sonogashira Coupling for Substituted Homotryptophan Analogs
The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.netgelest.com This reaction, catalyzed by palladium and copper co-catalysts, has been effectively employed in the synthesis of substituted homotryptophan analogs. researchgate.netresearchgate.net
A key application of this methodology is the synthesis of N,O-protected D-homotryptophan and its sulfur analogue. researchgate.net The process involves the coupling of 3-iodoheteroarenes with an ethynylglycine synthon. researchgate.net Following the coupling, the alkyne is reduced, the alcohol is oxidized, and the resulting carboxylic acid is esterified using diazomethane. researchgate.net This approach highlights the reaction's tolerance for various functional groups and its utility in creating complex molecules. researchgate.netgelest.com
The reaction conditions for Sonogashira coupling are generally mild, and the yields are often high. researchgate.net This has made it a preferred method for synthesizing a wide range of substituted alkynes. researchgate.netgelest.com The versatility of this reaction allows for the introduction of various substituents onto the indole ring of homotryptophan, leading to a diverse library of analogs for further study. researchgate.net
Synthesis of Chalcogenated Homotryptophan Analogs
The introduction of chalcogens, such as sulfur and selenium, into the homotryptophan scaffold yields analogs with potentially unique biological activities and properties. These modifications can influence the compound's structure, reactivity, and interactions with biological systems. researchgate.net
Sulfur Analog Synthesis
The synthesis of sulfur-containing homotryptophan analogs has been achieved through multi-step synthetic routes. researchgate.netunigoa.ac.in One reported method involves a Sonogashira coupling between 3-iodoheteroarenes and an ethynyloxazolidine. unigoa.ac.in This is followed by the reduction of the resulting triple bond and oxidation of an alcohol to a carboxylic acid to yield the final sulfur analog of D-homotryptophan. researchgate.netunigoa.ac.in
Another approach begins with the formation of internal alkynes which are then hydrogenated. researchgate.net Subsequent deprotection of an acetal (B89532) group, followed by sequential oxidation and esterification with diazomethane, results in the desired sulfur analog. researchgate.net The deprotection of a tosyl group, if present, can be accomplished using magnesium in methanol. researchgate.net
Selenium Analog Synthesis
Similar synthetic strategies are employed for the preparation of selenium-containing homotryptophan analogs. researchgate.netiacs.res.in The synthesis of a selenium analog of D-homotryptophan has been reported using a route comparable to that of its sulfur counterpart. researchgate.net This involves a Sonogashira coupling followed by a series of reduction, oxidation, and esterification steps. researchgate.net
Optically active selenium-containing homotryptophan has been synthesized via the Sonogashira coupling of organoselenium compounds with appropriate alkyne partners. iacs.res.inresearchgate.net These methods provide access to selenohomotryptophan, a valuable compound for various biochemical and medicinal chemistry studies. researchgate.netbiointerfaceresearch.com
Methods for Introducing Non-Natural Functionalities
The introduction of non-natural functionalities into the homotryptophan structure is a key strategy for developing novel molecular probes, therapeutic agents, and tools for chemical biology. These modifications can alter the compound's properties in predictable ways, allowing for the fine-tuning of its function.
Prenylation Strategies via Dimethylallyltryptophan Synthases (DMATSs)
Dimethylallyltryptophan synthases (DMATSs) are a superfamily of enzymes that catalyze the regiospecific prenylation of tryptophan and its derivatives. uni-marburg.deresearchgate.net These enzymes utilize dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor and can attach the dimethylallyl group to various positions on the indole ring. uni-marburg.demdpi.com
The enzymatic prenylation of tryptophan-containing cyclic dipeptides, including those with a homotryptophan moiety, has been demonstrated. uni-marburg.dedntb.gov.ua For instance, 7-DMATS has been used to catalyze the C7-prenylation of various tryptophan-containing cyclic dipeptides. mdpi.com The substrate specificity of these enzymes can be influenced by the stereochemistry and structure of the substrate. mdpi.com Kinetic studies have shown that enzymes like 5-dimethylallyltryptophan synthase and IptA have specific affinities for L-tryptophan and other indole derivatives. researchgate.netasm.org
Site-Selective Chemical Modification of Tryptophan Residues in Peptides
Site-selective modification of tryptophan residues within peptides is a powerful tool for introducing non-natural functionalities. nih.govresearchgate.netresearchgate.net Given tryptophan's low natural abundance and unique chemical reactivity, it is an attractive target for specific chemical modifications. researchgate.netchinesechemsoc.org
One innovative method involves a photochemical process using N-carbamoylpyridinium salts and UV-B light. nih.govresearchgate.net This reaction proceeds via a photoinduced electron transfer (PET) between the tryptophan residue and the pyridinium (B92312) salt, leading to the transfer of the carbamoyl (B1232498) group to the tryptophan. nih.govresearchgate.net This method is highly selective for tryptophan, tolerates other redox-active amino acids, and can be performed in aqueous conditions without the need for catalysts or organic cosolvents. nih.govresearchgate.net
Another strategy for late-stage diversification of peptides is the catalyst-free C2-sulfenylation of tryptophan residues using S-modified quinoline-containing thiosulfonate reagents. nih.gov This method allows for the efficient installation of various thio-containing functional groups onto tryptophan residues in unprotected peptides. nih.gov
Biochemical and Biological Research Investigations
Enzymatic Interactions and Substrate Specificity Studies
The unique structure of homotryptophan has made it a key compound in studying enzyme mechanics, particularly in the context of inhibition and substrate acceptance.
Homotryptophan as a Substrate for Indole (B1671886) Prenyltransferases (IPTs)
Indole prenyltransferases (IPTs) are a class of enzymes known for their ability to catalyze the attachment of a prenyl group to the indole ring of tryptophan and its derivatives. researchgate.netsemanticscholar.org Research has shown that these enzymes often exhibit broad substrate specificity, allowing them to act on various indole-containing compounds. nih.gov
One such enzyme, 5-DMATS from Aspergillus clavatus, has been shown to accept L-tryptophan as its preferred substrate but also processes other simple indole derivatives. nih.govsemanticscholar.org In a study investigating the substrate scope of 5-DMATS, L-β-Homotryptophan was among the derivatives tested. The enzyme demonstrated the ability to prenylate L-β-Homotryptophan, albeit with different efficiency compared to its primary substrate. nih.gov This acceptance of a modified substrate highlights the promiscuity of certain IPTs and provides a basis for chemoenzymatic synthesis. semanticscholar.orgsemanticscholar.org
| Substrate | Enzyme | Observation |
| L-β-Homotryptophan | 5-DMATS | Accepted as a substrate for prenylation. nih.gov |
| Tryptophan-containing cyclic dipeptides | 5-DMATS | Accepted as substrates, but with lower conversion yields than simple indole derivatives. semanticscholar.orgnih.govsemanticscholar.org |
| L-tryptophan | 5-DMATS | Best substrate for prenylation. nih.govsemanticscholar.org |
Effects on Enzyme Activity and Regioselectivity
The introduction of stereoisomers, such as those present in D,L-homotryptophan, can significantly impact the activity and regioselectivity of enzymes. uni-marburg.de Studies on various prenyltransferases have revealed that the stereochemistry of substrates influences both the rate of reaction and the position of prenylation on the indole ring. For instance, investigations with different tryptophan derivatives and prenyltransferases have shown reduced regioselectivity in the presence of D-enantiomers of tryptophan. uni-marburg.de This suggests that the spatial arrangement of the substrate within the enzyme's active site is a critical determinant of the reaction's outcome.
Investigation of Tryptophan Synthase Inhibition by Homotryptophan Analogs
Homotryptophan analogs have been synthesized and evaluated as potential inhibitors of enzymes in the tryptophan metabolic pathway. Notably, L-homotryptophan and its analog, L-bishomotryptophan, have been studied as inhibitors of Escherichia coli tryptophan indole-lyase (tryptophanase). nih.govresearchgate.net
In these studies, L-homotryptophan was found to be a moderate competitive inhibitor of tryptophanase. nih.gov The investigation also assessed the inhibitory effects of these analogs on Salmonella typhimurium tryptophan synthase. The results indicated that L-bishomotryptophan is significantly more selective for tryptophanase over tryptophan synthase, highlighting its potential as a lead compound for developing novel antibacterial agents. nih.govresearchgate.net The mechanism of inhibition involves the formation of an external aldimine and, in the case of L-homotryptophan, a quinonoid intermediate. nih.govresearchgate.net
| Compound | Enzyme | Inhibition Type | Ki Value |
| L-homotryptophan | E. coli Tryptophan Indole-lyase (TIL) | Competitive | 67 μM nih.gov |
| L-bishomotryptophan | E. coli Tryptophan Indole-lyase (TIL) | Competitive | 4.7 μM nih.gov |
Studies on Protein Synthesis and Metabolism
The structural similarity of L-β-Homotryptophan to tryptophan allows for its use in studies concerning protein synthesis and metabolic pathways. chemimpex.com
Role of L-beta-Homotryptophan in Protein Synthesis and Metabolism
L-β-Homotryptophan is utilized in research to understand its role in protein synthesis and metabolism. lookchem.com Its structural analogy to tryptophan, a precursor for the neurotransmitter serotonin (B10506), suggests potential neuroactive properties, although its precise biological role requires further investigation. ontosight.aichemimpex.com The compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and regulation. ontosight.ai A conjugate of lithocholic acid and L-β-homotryptophan, known as UniPR129, has been studied as an inhibitor of Eph-ephrin protein-protein interactions, with its metabolism leading to various hydroxylated and conjugated products. mdpi.com
Incorporation into Peptides and Proteins
Due to its structural characteristics, L-β-Homotryptophan and its derivatives are valuable building blocks in the synthesis of peptides and proteins. chemimpex.comchemimpex.com The Fmoc-protected form, Fmoc-L-β-homotryptophan, is particularly useful in solid-phase peptide synthesis for creating therapeutic proteins and biologically active peptides. chemimpex.com The incorporation of such non-canonical amino acids can alter the physicochemical properties and efficacy of the resulting peptides. nih.gov For instance, L-β-homotryptophan has been incorporated into cyclic hexapeptides to study their interaction with bacterial membranes, where the modification influenced the peptide's antimicrobial activity. asm.org This ability to be integrated into peptide chains makes homotryptophan a useful tool for developing novel therapeutic agents and for studying protein structure and function. chemimpex.comnih.gov
Interactions with Receptors and Biological Pathways
This compound, a non-proteinogenic amino acid and an analog of tryptophan, is a subject of significant interest in biochemical and biological research. Its structural similarity to the essential amino acid tryptophan allows it to interact with various biological systems, leading to modulation of critical pathways. chemimpex.comnetascientific.comontosight.ai Research has particularly focused on its influence on immune responses through T-cell receptor signaling, its binding characteristics with various protein targets, and its potential role in neurotransmitter pathways.
Modulation of T-Cell Receptor (TCR) Signaling
The T-cell receptor (TCR) is a complex of integral membrane proteins on the surface of T-lymphocytes responsible for recognizing antigens and initiating immune responses. chemimpex.comyoutube.com The signaling process begins when the TCR engages with a peptide-major histocompatibility complex (pMHC), leading to a cascade of biochemical events that result in T-cell activation. nih.govencyclopedia.pub
Recent studies have investigated the ability of non-antigenic compounds, such as this compound, to modulate TCR signaling. A key area of interest is the FG loop of the constant domain of the TCR beta chain (Cβ-FG loop), a unique protrusion that is conserved across mammalian species and plays a crucial role in signal transduction. nih.govresearchgate.net Computational modeling and in vitro studies have shown that this compound can bind to this Cβ-FG loop. nih.gov This interaction is believed to modulate T-cell signaling, potentially by altering the receptor's geometry or blocking its engagement with the MHC on antigen-presenting cells. nih.govresearchgate.net
In one study, this compound was identified as a compound that demonstrated a strong binding affinity for the TCR-Cβ-FG loop. nih.gov Further experimental validation showed that its presence significantly reduced the production of Interleukin-2 (IL-2), a cytokine that is a hallmark of T-cell activation. researchgate.net This finding suggests that this compound can act as a modulator of T-cell function, influencing the intensity of the immune reaction. researchgate.net This novel mechanism, where a non-antigenic compound can influence T-cell function directly, opens new avenues for understanding how external factors might affect the immune system. nih.govresearchgate.net
Molecular Docking and Binding Affinity Analysis with Biological Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. openaccessjournals.comchemrxiv.org This method provides insights into the binding affinity, orientation, and interactions at the atomic level. openaccessjournals.com this compound and its stereoisomers have been studied in silico for their binding potential with several important biological targets.
One of the primary targets investigated is the T-cell receptor (TCR). Molecular dynamics simulations have shown that this compound has a strong binding affinity to the Cβ-FG loop of the TCR. nih.govresearchgate.net The binding is facilitated by interactions with specific amino acid residues within the loop, including GLU219, GLU222, TRP223, GLN225, and LYS229. nih.govresearchgate.net
Beyond the TCR, derivatives of L-β-homotryptophan have been analyzed for their interaction with other receptors. For instance, N-acyl L-β-homotryptophan derivatives have been identified as antagonists for the EphA2 receptor, a protein involved in various cellular processes. nih.govebi.ac.uknih.gov Molecular dynamics simulations have been used to understand the binding mode of these derivatives, revealing that the L-β-homotryptophan moiety plays a crucial role in the interaction. nih.govnih.gov Specifically, the carboxylate group of the homotryptophan part often forms a key salt bridge with a conserved arginine residue in the receptor's binding site. nih.gov
Additionally, computational studies have explored the interaction of L-beta-homotryptophan with the Estrogen Receptor 1 (ESR1). plos.org These docking studies identified key residues like Phe A:404 involved in the binding, suggesting that this compound could potentially modulate the receptor's activity. plos.org
The table below summarizes the findings from various molecular docking studies involving homotryptophan and its derivatives with different biological targets.
| Compound | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | T-Cell Receptor (TCR) Cβ-FG loop | -6.2 | GLU219, GLU222, TRP223, GLN225, LYS229 nih.govresearchgate.net |
| L-β-Homotryptophan derivative (UniPR1447) | EphA2 Receptor | - | Arg103 nih.gov |
| L-β-Homotryptophan derivative (UniPR1447) | EphB2 Receptor | - | Arg103 nih.gov |
| L-beta-homotryptophan | Estrogen Receptor 1 (ESR1) | - | Phe A:404 plos.org |
Exploration of Neurotransmitter Synthesis and Regulation Pathways
This compound's structural relationship to L-tryptophan positions it as a compound of interest for neuroscience research, particularly in the study of neurotransmitter synthesis and regulation. chemimpex.comnetascientific.com L-tryptophan is an essential amino acid and the sole precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgnih.gov
The synthesis of serotonin from tryptophan is a two-step enzymatic process. nih.govajol.info
Hydroxylation: Tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in the pathway. frontiersin.org
Decarboxylation: 5-HTP is then rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase to produce serotonin. frontiersin.orgnih.gov
The availability of tryptophan in the brain is a key factor that controls the rate of serotonin synthesis. frontiersin.orgnih.gov Because this compound is an analog of tryptophan, it is utilized in research to explore these neurotransmitter pathways. netascientific.comontosight.ai Scientists use tryptophan analogs like homotryptophan to study the effects on biological systems, which could provide insights into the regulation of mood and the development of treatments for neurological and mood disorders. chemimpex.comnetascientific.com The structural similarity suggests that homotryptophan might interact with the enzymes and transporters involved in the serotonin pathway, although its precise mechanism of action requires further investigation. ontosight.ai The study of such derivatives is crucial for understanding protein interactions, enzyme activities, and the potential development of novel pharmaceuticals targeting neurological conditions. netascientific.comlookchem.com
Applications of D,l Homotryptophan in Chemical Biology and Medicinal Chemistry
Peptide and Protein Engineering
The incorporation of non-natural amino acids like D,L-homotryptophan into peptides and proteins is a powerful strategy for creating molecules with enhanced properties. sigmaaldrich.com This approach allows for the modification of a peptide's tertiary structure and the design of drug candidates that are tailored to their biological targets. sigmaaldrich.com
Building Block for Peptide Synthesis and Peptidomimetics
This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. chemimpex.comsigmaaldrich.com The use of its Fmoc-protected form (Fmoc-L-β-homotryptophan) is particularly widespread in solid-phase peptide synthesis, a technique that allows for the efficient construction of complex peptide chains. chemimpex.com The indole (B1671886) side chain of homotryptophan enhances its compatibility with various coupling reagents, facilitating its incorporation into growing peptide sequences. chemimpex.com
Peptidomimetics containing this compound are of significant interest because they often exhibit improved properties compared to their natural counterparts. These advantages can include enhanced stability against enzymatic degradation, increased potency, and better bioavailability. sigmaaldrich.comptfarm.pl The introduction of this unnatural amino acid can alter the peptide's conformation and hydrophobicity, leading to more favorable therapeutic profiles. ptfarm.pl
Design of Functional Proteins and Modified Peptides
Researchers utilize this compound to design functional proteins and modified peptides with novel or enhanced activities. abyntek.com The introduction of this non-natural amino acid can lead to significant changes in a protein's structure and function. lookchem.com For instance, the modified beta position of L-β-homotryptophan hydrochloride allows for the investigation of how structural alterations affect protein binding and activity. lookchem.com
The process of creating these modified molecules often involves solid-phase or liquid-phase peptide synthesis, followed by post-synthetic modifications. abyntek.com This allows for the precise incorporation of this compound and other non-natural amino acids at specific positions within the peptide sequence. The resulting modified peptides can be designed to have altered backbone structures, mimicking natural peptides but with improved pharmacokinetic properties or the ability to target specific biological pathways. abyntek.com
The following table provides examples of how the incorporation of non-natural amino acids, including D-isomers and modified structures like homotryptophan, can be used to engineer peptides with specific functionalities.
| Modification Strategy | Example Application | Desired Outcome |
| Incorporation of D-amino acids | Synthesis of D-peptides for targeting protein-protein interactions. mdpi.com | Increased resistance to proteolytic degradation. mdpi.com |
| Backbone Modifications | Creation of peptidomimetics with altered backbone structures (e.g., β-peptides). abyntek.com | Enhanced stability and improved pharmacokinetic properties. abyntek.com |
| Site-Specific Functionalization | Introduction of reactive handles or targeting moieties. abyntek.com | Targeted drug delivery, imaging, or biomaterials engineering. abyntek.com |
Enhancing Peptide Stability and Functionality
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like this compound is a key strategy to overcome this limitation. americanpeptidesociety.org Peptides containing D-amino acids are less recognizable by proteases, which significantly extends their half-life in biological systems. americanpeptidesociety.orgcsic.es
Furthermore, the introduction of β-amino acids, such as β-homotryptophan, can enhance the stability of secondary, tertiary, and quaternary protein structures without drastically altering the native conformation or function. researchgate.net This increased conformational stability can also contribute to proteolytic resistance and introduce new properties to the resulting α,β-peptides. researchgate.net Strategies like cyclization, where a covalent bond is formed between the N- and C-termini of a peptide, can also be employed to increase structural rigidity and reduce susceptibility to protease cleavage. americanpeptidesociety.orgijpsjournal.com
Drug Discovery and Pharmaceutical Development
The unique properties of this compound make it a valuable tool in the quest for new drugs and therapeutic strategies. sigmaaldrich.com Its incorporation into molecules can lead to novel pharmaceutical agents with improved efficacy and pharmacokinetic profiles. lookchem.com
Synthesis of Novel Pharmaceutical Agents
This compound and its derivatives are utilized in the synthesis of a variety of novel pharmaceutical agents. chemimpex.comlookchem.com Its structural similarity to tryptophan, a precursor to the neurotransmitter serotonin (B10506), makes it a particularly interesting candidate for the development of drugs targeting neurological and psychiatric disorders. chemimpex.comlookchem.com The unique structure and interactions of L-β-homotryptophan hydrochloride, for example, may offer new avenues for treating these conditions. lookchem.com
The development of new drugs often involves computational methods to predict the efficacy and potential adverse effects of novel compounds. mdpi.com Artificial intelligence and machine learning are increasingly being used to analyze large datasets of chemical and biological information, accelerating the identification of promising drug candidates. mdpi.comnih.govnih.gov
Design of Protein-Protein Interaction Inhibitors
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can inhibit specific PPIs is a major goal in drug discovery. leibniz-fmp.de this compound has proven to be a valuable component in the design of such inhibitors. ebi.ac.ukfigshare.com
One notable example is the development of inhibitors for the EphA2 receptor, a protein involved in cancer. Researchers designed and synthesized derivatives of N-(3α-hydroxy-5β-cholan-24-oyl)-l-β-homotryptophan that act as antagonists for this receptor. ebi.ac.uknih.gov Computational methods, such as metadynamics simulations, were used to understand the binding of these compounds to the EphA2 receptor, guiding the design of new derivatives with high affinity and improved physicochemical and pharmacokinetic properties. ebi.ac.ukfigshare.comnih.gov
The following table summarizes key research findings related to the use of a homotryptophan derivative in the development of EphA2 receptor antagonists.
| Compound | Description | Key Finding | Reference |
| UniPR129 | N-(3α-hydroxy-5β-cholan-24-oyl)-l-β-homotryptophan | Antagonist of the EphA2 receptor. Its unbinding process was studied using metadynamics simulations to understand its binding mode. | ebi.ac.ukfigshare.comnih.gov |
| Compounds 21 and 22 | Derivatives of UniPR129 | Displayed high affinity for the EphA2 receptor and had better physicochemical and pharmacokinetic properties than the parent compound. | ebi.ac.uknih.gov |
Influence on Drug Efficacy and Specificity
The incorporation of this compound into peptide-based drugs and other small molecules can significantly influence their efficacy and specificity. As a building block in the synthesis of novel pharmaceuticals, it can enhance the therapeutic properties of compounds, particularly those targeting neurological disorders. chemimpex.com The modification of peptide structures with homotryptophan can alter their conformation, stability, and binding affinity to biological targets.
For instance, the substitution of L-amino acids with D-amino acids, including D-homotryptophan, is a technique used to enhance the α-helical structure of antimicrobial peptides (AMPs), leading to increased hydrophobicity and improved stability in serum. global-sci.org This can, in turn, enhance their toxicity toward cancer cells. global-sci.org However, a careful balance must be struck, as increased hydrophobicity can also lead to higher hemolytic activity and cytotoxicity towards normal cells. global-sci.org
The use of homotryptophan derivatives has also been explored in the development of inhibitors for enzymes like DNA methyltransferases (DNMTs), which are promising targets in cancer therapy. researchgate.net Specifically, conformationally constrained analogs of N-Phthaloyl-L-tryptophan, a known DNMT1 inhibitor, have been synthesized from prolino-homotryptophan derivatives to better understand their interaction with the enzyme. researchgate.net
Studies on Specific Therapeutic Avenues
Research into Neurological and Psychiatric Disorders
The metabolism of tryptophan and its analogs is closely linked to the pathophysiology of neurological and psychiatric disorders. nih.govnih.gov Metabolites of tryptophan are involved in processes such as neuroinflammation, oxidative stress, and mitochondrial damage, which are associated with conditions like Alzheimer's disease and depression. nih.gov Researchers utilize tryptophan analogs like L-β-homotryptophan hydrochloride to study serotonin pathways, which are crucial for understanding mood disorders. chemimpex.com The ability of such compounds to influence serotonin levels makes them candidates for developing treatments aimed at enhancing mood and cognitive function. chemimpex.com
Recent studies have highlighted the shared biological mechanisms across major psychiatric disorders, including disruptions in dopamine (B1211576) signaling and circadian rhythms. neurosciencenews.com The investigation of tryptophan metabolism and its downstream effects on neurotransmitter systems like dopamine is a key area of research for developing new therapeutic strategies. nih.gov The large number of neuroscience faculty involved in both basic and clinical research at institutions like Emory University underscores the importance of this field. emory.edu
Investigations into Cancer Therapy and Anti-tumor Activity
This compound and its derivatives have shown promise in the development of anti-cancer agents. The metabolism of tryptophan is a significant area of focus in cancer research and immunotherapy. nih.gov Enzymes that degrade tryptophan, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are often upregulated in tumors and contribute to an immunosuppressive tumor microenvironment. wjgnet.com
L-homotryptophan has been conjugated with other molecules to create compounds with anti-tumor activity. For example, UniPR1331, the L-homo tryptophan conjugate of cholenic acid, has been shown to reduce tumor growth in models of glioblastoma. mdpi.com The rationale for using such conjugates stems from the observation that inhibiting the interaction between Eph receptors and their ephrin ligands can prevent tumor growth. mdpi.com
Furthermore, the incorporation of tryptophan analogs into peptides is a strategy to enhance their anti-tumor properties. chemimpex.comglobal-sci.org Antimicrobial peptides (AMPs), for instance, can exhibit anticancer activities by targeting the distinct membrane properties of cancer cells. global-sci.org Preclinical studies have shown that certain AMPs can significantly inhibit tumor growth in animal models. global-sci.org The mechanisms of action are varied and can include inducing apoptosis, inhibiting key enzymes, and modulating the immune response. global-sci.orgnih.gov
| Compound | Therapeutic Target/Mechanism | Disease Model |
| L-β-Homotryptophan hydrochloride | Serotonin pathway modulation | Neurological and mood disorders |
| UniPR1331 (L-homo tryptophan conjugate of cholenic acid) | Eph/ephrin interaction inhibition | Glioblastoma |
| Homotryptophan-containing peptides | Enhanced α-helicity and stability | Cancer |
| Prolino-homotryptophan derivatives | DNA methyltransferase (DNMT) inhibition | Cancer |
Potential Roles in Immunomodulation and Allergic Diseases
The metabolism of tryptophan is deeply involved in immunomodulation and has been linked to allergic diseases. nih.govengineering.org.cn Tryptophan breakdown is considered a biomarker of an activated immune system in various immunopathologies. nih.gov Research has shown that D-tryptophan, a product of some probiotic bacteria, can influence the gut microbiome and ameliorate allergic airway inflammation in mice. nih.gov This suggests that specific bacterial products could be used in novel preventative strategies for chronic immune diseases. nih.gov
The gut microbiota plays a crucial role in inducing immunological tolerance. engineering.org.cn The interaction between the microbiota and the immune system is critical for preventing the emergence of allergies. engineering.org.cn Cationic peptides, which can be designed to include homotryptophan, have been shown to have immunomodulatory activities, including the suppression of harmful inflammation. google.comgoogle.com These peptides can counteract some of the detrimental aspects of the inflammatory response, which is a key component of allergic reactions. google.com
Research in Atherosclerosis and Osteoporosis Treatment
While direct research linking this compound to atherosclerosis and osteoporosis is limited, the broader context of amino acid metabolism and related disease pathways offers potential avenues for investigation. Both atherosclerosis and osteoporosis are considered aging-related diseases with shared pathogenetic pathways involving inflammation and mineralization. mdpi.com Dyslipidemia, particularly elevated cholesterol, is associated with low bone mass and an increased risk of fractures, potentially mediated by increased oxidative stress and inflammation. mdpi.com
Vitamin D plays a crucial role in both bone health and cardiovascular health. nih.gov Vitamin D deficiency is linked to low bone mineral density, an increased risk of fractures, and the calcification of coronary arteries. nih.gov Drugs used to treat osteoporosis, such as bisphosphonates and denosumab, work by inhibiting bone resorption. nih.govtg.org.au Interestingly, some studies suggest that bisphosphonates may also have a beneficial effect in reducing the progression of atherosclerosis, although the evidence is not conclusive. nih.gov Given the role of amino acids in various metabolic and inflammatory pathways, future research could explore the potential of this compound derivatives in modulating the common mechanisms underlying atherosclerosis and osteoporosis.
Advanced Computational Chemistry in Homotryptophan Research
Computational chemistry has become an indispensable tool in modern drug discovery and molecular science. riken.jp Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are used to understand and predict the behavior of molecules, including those containing homotryptophan. riken.jpbioisi.pt These methods allow researchers to study the electronic structure, conformation, and binding interactions of homotryptophan-containing compounds with high accuracy. riken.jp
Advanced computational approaches, such as long-range corrected DFT (LC-DFT), have been developed to overcome the limitations of conventional DFT in describing important properties like van der Waals interactions. riken.jp These tools are crucial for the rational design of new drugs. For example, computational methods are used to study how modifications like the inclusion of homotryptophan affect the solvation properties and membrane permeability of drug molecules. bioisi.pt Understanding these properties at a molecular level is vital for predicting a drug's pharmacological activity. bioisi.pt
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering profound insights into the dynamic nature of drug-receptor interactions. japsonline.com In the context of homotryptophan, advanced MD techniques like metadynamics (META-D) have been pivotal in understanding and optimizing ligand binding to complex biological targets. nih.gov
A significant application involves the study of N-(3α-hydroxy-5β-cholan-24-oyl)-L-β-homotryptophan (UniPR129), a potent antagonist of the EphA2 receptor, a key target in cancer therapy. nih.gov Standard docking methods were insufficient to fully explain the structure-activity relationships of this class of compounds. Researchers employed META-D simulations to reconstruct the complete free-energy surface (FES) of the unbinding process of UniPR129 from the EphA2 receptor. nih.govnih.gov This computationally intensive method reveals the most likely binding and unbinding pathways, along with stable and metastable intermediate states that are not apparent from static crystal structures. nih.gov
The FES characterization proposed a detailed binding model for UniPR129 that was fully consistent with existing and new structure-activity relationship data. nih.gov This computational insight served as a predictive tool, guiding the rational design of new derivatives. To validate the computationally derived binding model, novel N-(3α-hydroxy-5β-cholan-24-oyl)-L-β-homotryptophan derivatives were designed, synthesized, and tested for their ability to inhibit the interaction between the EphA2 receptor and its natural ligand, ephrin-A1. nih.gov The results confirmed the predictive power of the simulation, leading to the development of new antagonists with high affinity for the EphA2 receptor and, crucially, improved physicochemical and pharmacokinetic properties compared to the parent compound. nih.gov These findings underscore the critical role of advanced molecular dynamics simulations in transforming a lead compound containing a homotryptophan moiety into a more viable drug candidate.
Table 1: Research Findings from Metadynamics Simulations of a Homotryptophan Derivative
| Compound/System | Computational Method | Key Finding | Outcome |
| UniPR129 / EphA2 Receptor | Metadynamics (META-D) | Reconstructed the free-energy surface of ligand unbinding, identifying the most probable binding mode. nih.gov | The simulation-derived binding mode was consistent with experimental structure-activity relationship data. nih.gov |
| New Homotryptophan Derivatives | Computationally-Driven Design | The META-D model guided the synthesis of new derivatives to validate the proposed binding mode. nih.gov | Two new antagonists (compounds 21 and 22 in the study) were developed with high affinity and superior physicochemical properties. nih.gov |
Virtual Screening and Pharmacophore Modeling
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org Pharmacophore modeling, a key component of ligand-based VS, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. jst.go.jpremedypublications.com Derivatives of homotryptophan have served as crucial reference points in such screening campaigns.
In the search for novel antagonists of the EphA2 receptor, a known L-β-homotryptophan derivative, UniPR129, was used as a reference structure for both ligand-based and structure-based VS approaches. chemmethod.com The goal was to identify new chemical scaffolds capable of disrupting the EphA2-ephrin-A1 interaction, potentially offering better in vivo properties than the original bile acid-based compounds. nih.govchemmethod.com
In ligand-based screening, the 3D structure of the active homotryptophan derivative (UniPR129) is used as a template to search for other molecules with a similar shape and distribution of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). chemmethod.com This method is particularly valuable when the precise structure of the target's binding site is unknown or flexible. remedypublications.com A pharmacophore model can be generated from one or more active ligands, creating a 3D query to rapidly filter large compound databases for molecules that match the required feature arrangement. jst.go.jpremedypublications.com
A comparative analysis of different VS protocols revealed that ligand-based approaches, using either UniPR129 or the interacting loop of the ephrin-A1 ligand as a template, were more effective at retrieving known EphA2 antagonists from decoy libraries than structure-based docking methods. chemmethod.com This highlights the utility of a well-characterized active molecule like the L-β-homotryptophan conjugate in guiding the discovery of entirely new classes of inhibitors. chemmethod.comfrontiersin.org
Table 2: Virtual Screening Approaches Involving a Homotryptophan Derivative
| Screening Type | Template/Reference | Principle | Efficacy in EphA2 Antagonist Discovery |
| Ligand-Based VS | UniPR129 (L-β-homotryptophan derivative) | Searches for molecules with 3D shape and chemical feature similarity to the known active ligand. chemmethod.com | Showed superior performance in enrichment factors compared to structure-based methods. chemmethod.com |
| Structure-Based VS | EphA2 Receptor X-ray Structure | Docks library compounds into the receptor's binding site to predict binding affinity. chemmethod.com | Was less effective at retrieving known actives from decoy libraries in this specific case. chemmethod.com |
| Pharmacophore Modeling | Active Ligands (e.g., UniPR129) | Creates a 3D model of essential interaction features to use as a database query. jst.go.jpremedypublications.com | A promising protocol for identifying novel chemotypes that disrupt the EphA2-ephrin-A1 interaction. chemmethod.com |
Network Pharmacology Approaches
Direct network pharmacology studies focusing specifically on this compound are not widely documented in current literature. However, the primary biological target of its well-studied derivatives, the EphA2 receptor, is known to be a central node in complex signaling networks, making it an ideal subject for such an approach. frontiersin.orgscialert.net The EphA2 signaling pathway is intricate, involving crosstalk with numerous other critical cellular pathways such as PI3K-Akt, MAPK/ERK, and Rho family GTPases, which regulate cell migration, proliferation, and survival. nih.govjst.go.jp
A network pharmacology approach could provide a holistic understanding of how a homotryptophan-based EphA2 antagonist impacts the entire cellular system. By mapping the interactions between the drug, its primary target (EphA2), and all interconnected proteins and pathways, researchers could:
Predict System-Wide Effects: Elucidate the downstream consequences of EphA2 inhibition on interconnected cancer-related pathways. nih.govscialert.net
Identify Off-Target Interactions: Uncover potential unintended binding partners of the drug, which could lead to side effects or new therapeutic applications.
Discover Synergistic Combinations: Identify other network nodes that, if targeted simultaneously, could result in a more potent therapeutic effect.
Studies have successfully used network pharmacology to identify L-tryptophan (a closely related amino acid) as a key metabolite and potential lead compound interacting with crucial targets in bacteria. Similarly, network pharmacology combined with proteomics has been used to identify EphA2 as a key target of natural product extracts in inhibiting cancer processes like vasculogenic mimicry. frontiersin.org This demonstrates the power of the methodology to connect compounds to complex disease networks via key targets. Applying this approach to this compound and its derivatives would be a logical next step to fully map their therapeutic potential and system-level impact.
Advanced Analytical and Characterization Methodologies in D,l Homotryptophan Research
Chromatographic Techniques
Chromatographic techniques are pivotal in the separation and analysis of D,L-homotryptophan and related compounds from complex mixtures. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical tool for the sensitive and selective quantification of tryptophan and its metabolites, including homotryptophan. This technique combines the separation capabilities of HPLC with the mass analysis capabilities of MS/MS. In this setup, the sample is first injected into the HPLC system, where individual compounds are separated based on their physicochemical properties as they interact with the column and mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification. mdpi.com This is achieved by selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This high degree of specificity is crucial when analyzing complex biological matrices. mdpi.comnih.gov
Method development for HPLC-MS/MS analysis involves optimizing several parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometer settings (e.g., ionization mode, capillary voltage, and collision energy). mdpi.comd-nb.info For instance, a study on tryptophan metabolites utilized a C18 column with a gradient elution of formic acid in water and acetonitrile. d-nb.info Another method successfully separated five tryptophan metabolites within a 7-minute run. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is also critical and is operated in either positive or negative ion mode depending on the analyte's nature. mdpi.commdpi.com
The table below summarizes typical parameters for the HPLC-MS/MS analysis of tryptophan and its indole-containing metabolites.
| Parameter | Details |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | YMC Triart PFP (1.9 μm, 100 mm × 2.1 mm) |
| Mobile Phase A | 0.35% formic acid in water |
| Mobile Phase B | Acetonitrile/water (95/5, v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 3 μL |
| Mass Spectrometry | Tandem MS/MS (Triple Quadrupole) |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive (ES+) and Negative (ES−) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for Metabolomic Profiling
LC-ESI-MS/MS is a cornerstone of targeted and untargeted metabolomics, enabling the comprehensive analysis of metabolites in biological samples. nih.govupf.edu This technique is particularly valuable for studying the metabolic pathways involving tryptophan and its derivatives, providing insights into physiological and pathological states. nih.gov Metabolomic workflows often involve the simultaneous quantification of a large number of metabolites. nih.gov
In metabolomic studies, sample preparation is a critical step to ensure the removal of interfering substances, such as phospholipids (B1166683) from plasma, and to concentrate the analytes of interest. nih.gov Methods have been developed for various biological fluids, including plasma, serum, and urine, often requiring only small sample volumes. nih.govnih.gov
Targeted metabolomics using LC-ESI-MS/MS allows for the accurate and precise measurement of a predefined set of known metabolites. upf.edu This approach is essential for validating potential biomarkers and for understanding the dynamics of specific metabolic pathways. For example, a targeted method was developed to quantify 39 metabolites related to tryptophan, tyrosine, and branched-chain amino acid pathways in human plasma and urine. nih.gov In contrast, untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic perturbations. nih.gov
A study investigating metabolic changes in the spleen of rats infected with Clonorchis sinensis utilized both untargeted and targeted LC-MS/MS approaches to identify and quantify alterations in amino acid metabolism, including tryptophan. frontiersin.org The untargeted analysis revealed significant changes in numerous metabolites, while the targeted analysis provided accurate quantification of key amino acids. frontiersin.org
Spectroscopic Methods
Spectroscopic methods are indispensable for elucidating the structural and conformational properties of this compound and peptides incorporating this amino acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the three-dimensional structure of organic molecules, including amino acids and peptides, in solution. hyphadiscovery.comweebly.com It provides detailed information about the connectivity of atoms and their spatial arrangement. weebly.comnih.gov For complex molecules, multi-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed to resolve overlapping signals and establish through-bond and through-space correlations between nuclei. hyphadiscovery.comnd.edu
In the context of this compound research, NMR is crucial for confirming the chemical structure of synthesized analogues and for elucidating the structure of metabolites. While LC-MS/MS can predict potential structures based on mass-to-charge ratios and fragmentation patterns, NMR provides definitive structural identification. hyphadiscovery.com For instance, the structure of a glucuronide metabolite was correctly assigned using NMR after an initial misidentification by LC-MS/MS. hyphadiscovery.com
Modern NMR spectrometers equipped with high-field magnets and cryoprobes allow for the analysis of very small amounts of material, often in the microgram range. hyphadiscovery.com This is particularly advantageous when dealing with precious synthetic compounds or low-abundance metabolites. Quantitative NMR (qNMR) can also be used to determine the purity of a sample. hyphadiscovery.com
The table below outlines common NMR experiments used for structure elucidation.
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons, typically those on adjacent carbons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and the carbons to which they are directly attached. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of their bond connectivity, providing information on conformation. |
Circular Dichroism for Conformational Studies of Peptides
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is sensitive to the conformational properties of the peptide backbone.
In the far-UV region (180-260 nm), the CD spectrum is dominated by the absorption of the peptide bonds and provides information about the secondary structure elements such as α-helices, β-sheets, β-turns, and random coils. units.it The near-UV region (250-320 nm) is sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds, thus providing information about the tertiary structure of larger polypeptides. units.it
Fluorescence Studies
The intrinsic fluorescence of the indole (B1671886) ring of tryptophan and its derivatives, like homotryptophan, makes fluorescence spectroscopy a sensitive tool for probing the local environment and conformational dynamics of peptides and proteins. researchgate.netmdpi.com The fluorescence properties, including the emission spectrum, quantum yield, and fluorescence lifetime, are highly sensitive to the polarity of the microenvironment around the indole moiety. mdpi.com
The fluorescence of tryptophan and its analogues is influenced by the two low-lying excited states, ¹Lₐ and ¹Lₑ. mdpi.com The ¹Lₐ state has a larger dipole moment, making its emission wavelength particularly sensitive to the surrounding solvent polarity. mdpi.com This sensitivity can be exploited to monitor changes in protein conformation or the binding of ligands.
Bioanalytical Assays for Enzyme Activity and Protein Interactions
The functional characterization of this compound's biological activity relies heavily on sophisticated bioanalytical assays designed to probe its interactions with enzymes and other proteins. These methodologies are crucial for elucidating mechanisms of action, determining inhibitory potency, and quantifying binding affinities. Research in this area primarily focuses on enzymes involved in the tryptophan metabolic pathways, where tryptophan analogs like this compound can act as modulators.
Enzyme Activity and Inhibition Assays
A significant area of investigation for this compound is its role as an enzyme inhibitor. Assays designed to measure enzyme activity and its inhibition are fundamental to understanding the compound's pharmacological potential. The primary targets of interest are enzymes of the kynurenine (B1673888) pathway, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). sigmaaldrich.comnih.govmdpi.com These heme-containing enzymes catalyze the first and rate-limiting step in tryptophan degradation, converting L-tryptophan to N-formylkynurenine. sigmaaldrich.comnih.govmdpi.com
Methodologies for Enzyme Inhibition Analysis:
Spectrophotometric and Fluorometric Assays: The activity of IDO1 and TDO2 can be monitored by measuring the production of their catalytic product, N-formylkynurenine, which is subsequently converted to kynurenine. mdpi.comnih.gov High-throughput screening assays often utilize fluorogenic probes that react specifically with N-formylkynurenine to generate a fluorescent signal (e.g., excitation at 402 nm and emission at 488 nm), providing a sensitive measure of enzyme activity. sigmaaldrich.comnih.gov The inhibitory effect of this compound is determined by quantifying the decrease in product formation in its presence.
Enzyme Inhibition Kinetics: To characterize the mechanism of inhibition, kinetic studies are performed. By measuring the initial reaction velocities at various concentrations of the substrate (L-tryptophan) and the inhibitor (this compound), key kinetic parameters can be determined. uga.edufrontiersin.org Data are often fitted to the Michaelis-Menten equation to calculate the Michaelis constant (KM) and maximum velocity (Vmax). Research has shown that tryptophan analogs can act as competitive inhibitors of enzymes like indoleamine 2,3-dioxygenase. researchgate.net For instance, studies on related tryptophan analogs have demonstrated competitive inhibition with respect to L-tryptophan for rabbit small intestinal indoleamine 2,3-dioxygenase, with Ki values in the micromolar range. researchgate.net
Cell-Based Assays: To assess the inhibitory activity in a more physiologically relevant context, cell-based assays are employed. mdpi.com Cancer cell lines that endogenously express IDO1 or TDO2 are cultured in the presence of L-tryptophan and varying concentrations of the test compound. mdpi.com The amount of kynurenine secreted into the cell culture medium is then measured, typically using High-Performance Liquid Chromatography (HPLC) or specific colorimetric or fluorometric methods. mdpi.comnih.gov This approach allows for the determination of an inhibitor's cellular potency while accounting for factors like cell permeability. mdpi.com
| Enzyme Target | Inhibitor | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Indoleamine 2,3-dioxygenase (rabbit small intestine) | 1-methyl-DL-Trp (A Tryptophan Analog) | Enzyme Kinetics, Optical Absorption & CD Spectroscopy | Acts as a potent substrate analog competitive inhibitor with a Ki value in the range of 7-70 µM. Binding causes spectral changes to the enzyme. | researchgate.net |
| Tryptophan Indole-lyase (TIL) | L-Homotryptophan | Enzyme Inhibition Kinetics | Homologation of the physiological substrate, L-tryptophan, at the Cα position effectively inhibited the activity of TIL. | uga.edu |
| Tryptophan Hydroxylase 1 (TPH1) | Omeprazole (as an example of inhibitor analysis) | Enzymatic Activity Assay (monitoring 5-OH-Trp formation) | Demonstrated non-competitive inhibition with respect to both L-tryptophan and the cofactor BH4, characterized by a progressive decrease in Vmax with a constant KM. | frontiersin.org |
Protein Interaction Assays
Beyond enzymatic inhibition, understanding the direct physical binding of this compound to its protein targets is essential. Various biophysical and biochemical techniques are used to detect and characterize these interactions, providing data on binding affinity, stoichiometry, and conformational changes. thermofisher.comnih.gov
Techniques for Characterizing Protein Binding:
Spectroscopic Methods: Optical absorption and Circular Dichroism (CD) spectroscopy are powerful tools for detecting the binding of ligands like this compound to proteins. researchgate.net Binding events can induce changes in the protein's secondary or tertiary structure, or in the local environment of the chromophoric heme group in enzymes like IDO1 and TDO2. nih.govresearchgate.net These changes are observable as shifts in the absorption or CD spectra, confirming an interaction and providing insights into the nature of the binding. researchgate.net
Fluorescence Polarization (FP): FP is a solution-based, homogeneous technique used to measure molecular interactions in real-time. The assay is based on the principle that a small, fluorescently labeled molecule (like a derivative of this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. This change can be used to determine the dissociation constant (Kd), a measure of binding affinity. nih.gov Competition FP assays can also be used, where unlabeled this compound competes with a fluorescently labeled ligand for binding to the target protein. nih.govpsu.edu
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be adapted into a competition format to study protein-ligand interactions. nih.govpsu.edu For example, a target protein can be immobilized on a microplate, and its interaction with a biotinylated ligand (e.g., a known binding partner) can be detected using streptavidin-HRP. The ability of this compound to inhibit this interaction is then measured by its capacity to reduce the detected signal, allowing for the calculation of an IC₅₀ value. nih.gov
| Methodology | Principle | Information Obtained | Example Application | Reference |
|---|---|---|---|---|
| Optical Absorption & CD Spectroscopy | Measures changes in the absorption of light or the difference in absorption of left- and right-circularly polarized light upon ligand binding. | Confirmation of binding, information on conformational changes in the protein. | Observing spectral changes in indoleamine 2,3-dioxygenase upon binding of tryptophan analogs. | researchgate.net |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (Kd), stoichiometry. | Analyzing the affinity of β³-peptides containing modified tryptophan residues to their target protein hDM2. | nih.gov |
| Co-Immunoprecipitation (Co-IP) | Use of an antibody to pull down a target protein ("bait") and any associated binding partners ("prey"). | Identification of interacting proteins in a complex mixture. | A popular technique for protein interaction discovery from a cell lysate. | thermofisher.com |
| Competition ELISA | An unlabeled ligand (e.g., this compound) competes with a labeled ligand for binding to an immobilized target protein. | Relative binding affinity, IC₅₀ values. | Confirming the inhibitory activity of β-peptides towards the p53·hDM2 interaction. | nih.govpsu.edu |
Future Research Directions and Emerging Trends for D,l Homotryptophan
Exploration of Novel Synthetic Routes and Derivatization Strategies
The accessibility of D,L-Homotryptophan and its derivatives is fundamental to exploring their potential. Future research is increasingly focused on developing more efficient and versatile synthetic methodologies.
Novel Synthetic Routes: Traditional chemical syntheses, such as the one reported for dl-homotryptophan involving the alkylation of esters, provide a foundational approach. acs.org However, emerging trends are moving towards biocatalytic and chemoenzymatic methods, which offer higher stereoselectivity and more environmentally benign processes. A significant area of development is the use of engineered enzymes. Tryptophan synthase (TrpS), particularly its β-subunit (TrpB), has been a focal point of protein engineering. nih.govnih.gov Directed evolution has successfully created stand-alone TrpB biocatalysts that are freed from the allosteric regulation of the α-subunit (TrpA), dramatically expanding the enzyme's substrate scope. caltech.eduacs.org These engineered TrpB variants can catalyze the condensation of indole (B1671886) with amino acid precursors other than serine, opening a pathway for the enzymatic synthesis of L-homotryptophan and other tryptophan analogues. acs.orgiris-biotech.de Future work will likely focus on evolving TrpB variants with improved catalytic efficiency and specificity for synthesizing both L- and, potentially, D-homotryptophan.
Derivatization Strategies: Derivatization is crucial for both analytical purposes and for creating novel molecular entities. For analysis, pre-column derivatization techniques are standard for amino acids, which often lack a strong chromophore for UV detection in HPLC. waters.comthieme-connect.de Reagents that react with the primary amine of homotryptophan can be used to facilitate its separation and quantification.
For functional modification, the indole ring of homotryptophan presents a target for derivatization. For instance, methods developed for modifying tryptophan residues in peptides, such as the reaction of the indole nitrogen with malondialdehyde, could be adapted for this compound. nih.gov This creates a reactive handle that can be used for affinity tagging or for attaching other functional moieties. nih.gov Late-stage C2-sulfenylation, a technique used to modify the indole ring of tryptophan in native peptides, is another promising strategy that could be applied to homotryptophan-containing molecules to introduce groups that enhance metabolic stability or membrane permeability. nih.gov
| Synthetic Approach | Description | Key Advantages |
| Chemical Synthesis | Multi-step organic synthesis, often involving alkylation of precursors. acs.org | Well-established, provides access to racemic mixtures (D,L-). |
| Biocatalysis | Use of engineered enzymes, like Tryptophan Synthase (TrpB), to condense indole with a suitable amino acid backbone. nih.goviris-biotech.de | High stereoselectivity (typically for L-isomer), environmentally friendly (uses water as solvent), operates under mild conditions. |
| Chemoenzymatic Synthesis | A combination of chemical steps to create precursors and enzymatic steps for key transformations. | Leverages the advantages of both chemical and biocatalytic methods for complex derivatives. |
Elucidation of Exact Biological Roles and Mechanisms of Action
The biological functions of this compound are largely unexplored, presenting a significant frontier for future research. Most current knowledge is extrapolated from its structural similarity to L-tryptophan, which is a precursor for vital bioactive compounds like the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway. nih.govdrugbank.comwikipedia.org
A primary research direction is to investigate whether homotryptophan can act as a substrate for the enzymes in these pathways. For example, could L-homotryptophan be hydroxylated by tryptophan hydroxylase to form "homo-5-HTP" and subsequently a novel serotonin analogue? Similarly, its interaction with enzymes like indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting enzyme of the kynurenine pathway, is of great interest. nih.govrsc.org Tryptophan analogues have been designed to study and inhibit IDO1, which is a key target in cancer immunotherapy. rsc.org Homotryptophan could potentially act as a competitive inhibitor or a modulator of IDO1 activity.
Another potential role is in disrupting microbial processes. Some bacteria metabolize tryptophan using the enzyme tryptophanase. wikipedia.org Studies on tryptophan homologues have shown they can act as inhibitors of tryptophan indole-lyase, suggesting that homotryptophan could have antimicrobial applications by interfering with bacterial metabolism.
| Potential Biological Role | Investigatory Approach | Rationale |
| Neurotransmitter Precursor Analogue | In vitro enzyme assays with Tryptophan Hydroxylase; in vivo studies measuring serotonin-like metabolites. | Structural similarity to L-tryptophan suggests it may enter the serotonin synthesis pathway. nih.govdrugbank.com |
| Immunomodulator | Testing its activity as a substrate or inhibitor for IDO1 and TDO enzymes. rsc.org | The kynurenine pathway, which starts with tryptophan, is crucial for immune regulation. nih.gov |
| Antimicrobial Agent | Enzyme inhibition assays with bacterial tryptophanase or tryptophan synthase. | Tryptophan metabolism is essential for many bacteria; analogues can act as inhibitors. |
| Food Preservative | Studies on the inhibition of bacterial growth in food products. | D-tryptophan has shown potential as a food preservative by managing bacterial growth. frontiersin.org |
Development of this compound-Containing Biocatalysts
While biocatalysts are being developed for the synthesis of homotryptophan, an emerging trend involves the incorporation of unnatural amino acids into the structure of enzymes to create novel biocatalysts. nih.govnih.gov The unique steric and electronic properties of homotryptophan could be used to modify the active site or allosteric sites of an enzyme, thereby altering its substrate specificity, catalytic efficiency, or stability.
Future research could involve using amber suppression codon technology to site-specifically incorporate D- or L-homotryptophan into an enzyme of interest. For example, placing homotryptophan in the active site of a synthase or a hydrolase could create a differently shaped catalytic pocket, potentially enabling the enzyme to accept novel substrates that it cannot process naturally. This strategy represents a powerful tool for creating tailor-made enzymes for specific industrial or therapeutic purposes, moving beyond simple directed evolution of existing sequences. The development of such "homotryptophan-containing" biocatalysts is a sophisticated, long-term goal that builds upon the foundational work of synthesizing the amino acid itself.
Advanced Applications in Peptide-Based Therapeutics and Diagnostics
The incorporation of unnatural amino acids (UAAs) is a well-established strategy in peptide drug design to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govmerckmillipore.comnih.gov this compound is a promising candidate for this purpose.
Therapeutic Applications: Replacing a natural tryptophan residue with L-homotryptophan in a therapeutic peptide can introduce subtle but significant changes. The extended side chain may alter the peptide's conformation, potentially leading to enhanced binding affinity for its target receptor. merckmillipore.com Furthermore, the non-natural structure can increase resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in circulation. nih.gov The D-isomer of homotryptophan could be particularly useful in this regard, as peptides containing D-amino acids are generally highly resistant to proteolysis. The increased lipophilicity from the additional methylene (B1212753) group might also improve the peptide's ability to cross cell membranes.
Diagnostic Applications: In diagnostics, UAAs can be used to create more robust and specific peptide-based imaging agents or probes. biosynth.com For instance, a peptide designed to bind to a specific cancer biomarker could be synthesized with homotryptophan. The unique mass of this UAA would be readily identifiable in mass spectrometry-based proteomics, allowing for precise quantification of the biomarker. Additionally, the indole side chain of homotryptophan could be further derivatized with reporter tags, such as fluorescent dyes or radioisotopes for use in techniques like Positron Emission Tomography (PET), without altering the core peptide sequence responsible for target binding. biosynth.com
Investigation of Stereochemical Influence on Biological Activity
Stereochemistry is a critical determinant of biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are often highly stereospecific. For this compound, the distinct spatial arrangements of the D- and L-enantiomers are expected to result in different biological effects.
Research into the stereochemical influence on the activity of tryptophan itself has shown significant differences between the L- and D-forms. While L-tryptophan is the proteinogenic form used in biosynthesis, D-tryptophan has been found to have unique physiological properties, including immunomodulatory effects and potential use as a food preservative. frontiersin.org
A crucial future research direction is the separate synthesis and biological evaluation of D-homotryptophan and L-homotryptophan. It is plausible that, like their tryptophan counterparts, the two enantiomers will have distinct roles. For example:
Receptor Binding: One enantiomer might bind with high affinity to a specific receptor, while the other is inactive or binds to a different target.
Enzyme Interactions: L-homotryptophan may be recognized by enzymes that process L-tryptophan, whereas D-homotryptophan may be a substrate for D-amino acid oxidase or act as an inhibitor of specific enzymes.
Peptide Stability: As mentioned, incorporating D-homotryptophan into a peptide is expected to confer significantly greater resistance to proteolysis compared to its L-counterpart.
Understanding these stereochemical differences is essential for developing enantiomerically pure compounds for specific therapeutic or diagnostic applications, avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures.
Integration of Computational and Experimental Approaches in Drug Design
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods. biotech-asia.org For a novel compound like this compound, this integrated approach is essential for efficiently exploring its therapeutic potential.
Computational Approaches:
Molecular Docking: In silico docking studies can be used to predict how D- and L-homotryptophan might bind to the active sites of key enzymes like IDO1, tryptophan hydroxylase, or bacterial tryptophanase. rsc.org These simulations can help prioritize which biological pathways to investigate experimentally.
Generative Models: Advanced AI and machine learning tools can be used to design novel peptides de novo. nih.gov Generative models like PepINVENT can explore a vast chemical space beyond the 20 natural amino acids to propose new peptide sequences that incorporate homotryptophan, optimized for properties like target affinity or stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of homotryptophan derivatives are synthesized and tested, QSAR models can be built to correlate their structural features with their biological activity, guiding the design of more potent compounds.
Experimental Approaches:
High-Throughput Screening (HTS): Libraries of compounds, including homotryptophan and its derivatives, can be screened against various biological targets to identify initial "hits."
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of a target protein in complex with homotryptophan. This provides invaluable, high-resolution insight into the precise molecular interactions, validating and refining the predictions from computational docking.
By iterating between computational predictions and experimental validation, researchers can accelerate the drug design cycle, reducing costs and improving the likelihood of developing successful therapeutics based on the this compound scaffold.
Q & A
Q. What strategies are recommended for developing assays to study this compound’s metabolic fate?
- Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C-labeled) with LC-MS/MS to track metabolic intermediates. Use hepatocyte or microsomal assays to identify cytochrome P450 isoforms responsible for oxidation. For in vivo tracking, combine PET imaging with radiolabeled compounds (e.g., ¹¹C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
